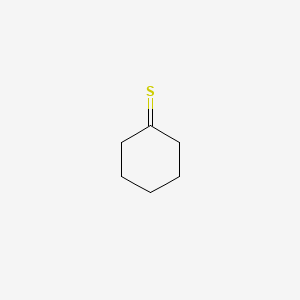

Cyclohexanethione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c7-6-4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMACKQQVVYFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431008 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2720-41-4 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thione-enethiol tautomerism mechanism in cyclohexanethione

An In-Depth Technical Guide to the Thione-Enethiol Tautomerism Mechanism in Cyclohexanethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological function.[1][2] This guide provides a detailed examination of thione-enethiol tautomerism, focusing on this compound as a model system. We will explore the thermodynamic underpinnings of the equilibrium, delineate the uncatalyzed, acid-catalyzed, and base-catalyzed mechanistic pathways, and present robust experimental and computational protocols for its characterization. This document is designed to serve as a comprehensive resource for scientists seeking to understand and manipulate this critical chemical transformation.

Introduction to Thione-Enethiol Tautomerism

Thione-enethiol tautomerism is a prototropic tautomerism involving the migration of a proton between a sulfur atom and an α-carbon atom.[3] This process results in the interconversion of a thione (containing a thiocarbonyl, C=S, group) and its isomeric enethiol (containing a C=C double bond adjacent to a thiol, -SH, group).[1][4]

The equilibrium between these two forms is dynamic and highly sensitive to environmental conditions. While structurally similar to the more widely studied keto-enol tautomerism, the thione-enethiol equilibrium exhibits unique characteristics due to the differences in bond energies and polarizability between sulfur and oxygen.[1][5] Understanding this equilibrium is crucial, as the distinct physicochemical properties of each tautomer—such as nucleophilicity, acidity, and hydrogen bonding capability—dictate the molecule's behavior in chemical reactions and biological systems.

Figure 1: General equilibrium between the thione and enethiol tautomers of this compound.

Thermodynamic Landscape and Equilibrium Position

For most simple thioketones, including this compound, the thione tautomer is thermodynamically more stable and predominates at equilibrium.[5] This preference is analogous to the keto-enol system, where the C=O double bond is generally stronger than a C=C double bond.[6][7] However, the energy difference between thione and enethiol tautomers is typically smaller than that between their keto-enol counterparts, meaning the enethiol form can be more readily accessible.[5]

The position of the equilibrium is influenced by several key factors:

-

Solvent Polarity: The solvent plays a critical role in stabilizing one tautomer over the other.[8][9] Polar, protic solvents can form hydrogen bonds with the thione group, potentially shifting the equilibrium. Conversely, non-polar solvents may favor the less polar enethiol form.[7]

-

Substitution: The presence of substituents on the cyclohexyl ring can alter the electronic and steric environment, thereby influencing the relative stabilities of the tautomers.

-

Temperature: As with any equilibrium, the ratio of tautomers is temperature-dependent, governed by the Gibbs free energy of the transformation.

Core Mechanistic Pathways of Interconversion

The interconversion between thione and enethiol tautomers, while possible through a direct intramolecular proton shift, is kinetically slow. The process is significantly accelerated by the presence of acid or base catalysts.[6][10]

Acid-Catalyzed Mechanism

Acid catalysis provides a lower-energy pathway by avoiding the formation of a high-energy carbanion. The mechanism proceeds in two principal steps.[11]

-

Protonation of the Thiocarbonyl Sulfur: The reaction is initiated by the protonation of the Lewis basic sulfur atom of the thione by an acid catalyst (e.g., H₃O⁺). This forms a resonance-stabilized cation, which significantly increases the acidity of the α-protons.[11][12]

-

Deprotonation of the α-Carbon: A weak base, typically the conjugate base of the acid catalyst (e.g., H₂O), removes a proton from the α-carbon. The electron pair from the C-H bond then forms the C=C double bond, and the C=S π-bond breaks, neutralizing the charge on the sulfur atom to yield the enethiol. This step regenerates the acid catalyst.[11]

Figure 2: Mechanism of acid-catalyzed thione-enethiol tautomerism.

Base-Catalyzed Mechanism

Base catalysis proceeds via a different intermediate, the thioenolate anion, and is also a two-step process.[10][11]

-

Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes an acidic proton from the α-carbon adjacent to the thiocarbonyl group. This is the rate-determining step and results in the formation of a resonance-stabilized thioenolate anion, where the negative charge is delocalized between the α-carbon and the sulfur atom.[11][13]

-

Protonation of the Thioenolate: The thioenolate anion is then protonated by a proton source, typically the conjugate acid of the base catalyst (e.g., H₂O). Protonation at the sulfur atom yields the enethiol tautomer, while protonation at the α-carbon regenerates the starting thione. This step also regenerates the base catalyst.[10][11]

Figure 3: Mechanism of base-catalyzed thione-enethiol tautomerism.

Experimental Characterization and Analysis

A multi-faceted approach combining spectroscopic and computational methods is required for a thorough investigation of the thione-enethiol equilibrium.

Spectroscopic Methodologies

Spectroscopic techniques are invaluable for identifying and quantifying tautomers in solution, as the interconversion is often slow enough on the instrumental timescale to allow for the detection of individual species.[14]

| Technique | Thione Tautomer (this compound) | Enethiol Tautomer (Cyclohex-1-ene-1-thiol) | Rationale for Utility |

| ¹H NMR | α-protons: ~2.5-3.0 ppm | Vinylic proton: ~5.5-6.0 ppm; SH proton: broad, ~1.5-4.0 ppm | Distinct chemical shifts for α-protons vs. vinylic proton allow for clear identification and integration to determine molar ratios.[9][14][15] |

| ¹³C NMR | Thiocarbonyl (C=S): ~200-220 ppm | Vinylic carbons (C=C): ~110-140 ppm | The large downfield shift of the C=S carbon provides an unambiguous marker for the thione form.[16] |

| UV-Vis | n→π* transition: ~450-550 nm (weak); π→π* transition: ~230-280 nm (strong) | π→π* transition: ~230-260 nm | The characteristic, low-energy n→π* absorption of the thiocarbonyl group is a key diagnostic feature for the thione tautomer.[5][17] |

| IR | C=S stretch: ~1050-1250 cm⁻¹ | S-H stretch: ~2550-2600 cm⁻¹; C=C stretch: ~1620-1680 cm⁻¹ | Provides direct evidence for the presence of key functional groups (C=S vs. S-H) in each tautomer.[5] |

Experimental Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines a self-validating system to determine the tautomeric ratio of this compound in different solvents. The causality behind using multiple solvents is to probe how polarity and hydrogen-bonding capacity affect the equilibrium position.

-

Preparation of Samples:

-

Accurately weigh ~10 mg of high-purity this compound.

-

Prepare three separate NMR tubes. Dissolve the compound in ~0.7 mL of three different deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, and DMSO-d₆).

-

Add a small, known amount of an internal standard (e.g., tetramethylsilane, TMS) to each tube for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate quantitative integration.

-

Acquire ¹³C NMR spectra for each sample to confirm the presence of the thiocarbonyl carbon.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals corresponding to the vinylic proton of the enethiol tautomer and a non-exchangeable proton signal of the thione tautomer (e.g., the β-protons).

-

Calculate the mole fraction (% Enethiol) using the formula: % Enethiol = [ (Integral of Vinylic H) / ( (Integral of Thione H / # of Thione H) + (Integral of Vinylic H) ) ] * 100

-

-

Validation and Interpretation:

-

Compare the equilibrium constants (K_eq = [Enethiol]/[Thione]) across the different solvents.

-

Correlate the observed shifts in equilibrium with the dielectric constant and hydrogen-bonding properties of the solvents. This provides an internal validation of the results based on established chemical principles.

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), provide indispensable insights into the thermodynamics and kinetics of tautomerism that complement experimental data.[18][19]

Sources

- 1. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 2. Tautomer Database: A Comprehensive Resource for Tautomerism Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. describe the thione-enethiol tautomerism for propanethione .show the corr.. [askfilo.com]

- 4. Enol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1H NMR spectroscopy and transition state studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 12. fiveable.me [fiveable.me]

- 13. m.youtube.com [m.youtube.com]

- 14. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

- 17. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 18. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Cyclohexanethione vs. Cyclohexanone: A Comparative Reactivity Guide

Topic: Cyclohexanethione vs. Cyclohexanone Reactivity Comparison Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The substitution of oxygen for sulfur in the carbonyl group—transitioning from cyclohexanone (1 ) to this compound (2 )—is not merely an atomic swap; it is a fundamental alteration of the functional group's electronic landscape. While cyclohexanone is a stable, ubiquitous electrophile in organic synthesis, this compound is a transient, highly reactive species that defies isolation under standard conditions.

This guide analyzes the divergent reactivity profiles of these two analogues, focusing on the orbital-controlled mechanisms that drive thiophilic addition , super-dienophilic behavior , and oligomerization .

Electronic Structure & Bond Properties

The reactivity differences stem directly from the properties of the C=X bond. The C=S bond is significantly longer, weaker, and more polarizable than the C=O bond. Crucially, the orbital mismatch between Carbon (2p) and Sulfur (3p) results in a higher energy HOMO and a lower energy LUMO for the thioketone.

Table 1: Comparative Bond Properties

| Property | Cyclohexanone (C=O) | This compound (C=S) | Implication for Reactivity |

| Bond Length | 1.25 Å | ~1.64 Å | Weaker π-overlap in C=S. |

| Bond Energy | ~179 kcal/mol | ~130 kcal/mol | C=S is thermodynamically less stable; prone to rearrangement. |

| Dipole Moment | ~2.9 D | ~1.6 D | C=S is less polar but highly polarizable (Soft electrophile). |

| LUMO Energy | High | Low | C=S is a "Super-Dienophile" and highly colored (n→π* in visible). |

| HOMO Energy | Low (n_O) | High (n_S) | Sulfur lone pair is a better donor (Soft nucleophile). |

Visualization: Frontier Molecular Orbital (FMO) Landscape

The following diagram illustrates the critical lowering of the LUMO energy in this compound, which drives its enhanced reactivity toward nucleophiles and dienes.

Figure 1: Relative FMO energy levels. The lower LUMO of C=S facilitates rapid nucleophilic attack and Diels-Alder reactions.

Synthesis & Stability

The Stability Paradox

Cyclohexanone is indefinitely stable at room temperature. This compound , conversely, is unstable in its monomeric form. Upon generation, it rapidly undergoes self-reaction to form a trimer (trithiane) unless trapped or kept at cryogenic temperatures.

Experimental Protocol: In Situ Generation of this compound

Because isolation is difficult, this compound is best generated in situ for immediate reaction (e.g., trapping with a diene or nucleophile).

Reagents:

-

Cyclohexanone (1.0 eq)

-

Lawesson’s Reagent (0.55 eq)

-

Solvent: Anhydrous Toluene

-

Trapping Agent (e.g., 2,3-dimethyl-1,3-butadiene, if running DA reaction)

Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

-

Dissolution: Add Cyclohexanone (10 mmol) and the Trapping Agent (12 mmol) to anhydrous toluene (20 mL).

-

Reagent Addition: Add Lawesson’s Reagent (5.5 mmol) in one portion.

-

Note: Lawesson's reagent dissociates thermally to form the reactive dithiophosphine ylide.

-

-

Reaction: Heat the mixture to reflux (110°C). The solution will turn deep blue/pink transiently, indicating the formation of the C=S bond (n→π* transition).

-

Monitoring: Monitor by TLC. The disappearance of the ketone and the absence of the blue thione color (indicating consumption/trapping) signals completion.

-

Workup: Cool to room temperature. Filter off the solid phosphorus by-products. Concentrate the filtrate in vacuo.

-

Purification: Purify the trapped adduct via flash column chromatography on silica gel.

Reactivity Profile I: Nucleophilic Addition (Carbophilic vs. Thiophilic)

This is the most distinct mechanistic divergence.

-

Hard Nucleophiles (RLi, RMgBr) + Ketone: Attack the Carbon (Carbophilic).

-

Soft/Organolithium Nucleophiles + Thioketone: Often attack the Sulfur (Thiophilic).

Mechanism: Thiophilic Addition

Due to the high polarizability of the sulfur atom and the low energy of the C=S π* orbital, nucleophiles (especially "soft" carbanions like PhLi) attack the sulfur atom. This generates a carbanion intermediate, which is stabilized by the adjacent sulfur (alpha-thio carbanion stabilization).

Figure 2: Bifurcation of nucleophilic attack. Thiophilic addition (bottom path) is dominant for C=S with soft nucleophiles.

Key Insight: Reaction of this compound with Phenyllithium followed by hydrolysis yields the sulfide (cyclohexyl phenyl sulfide) or related rearranged products, whereas cyclohexanone yields the tertiary alcohol (1-phenylcyclohexanol).

Reactivity Profile II: Diels-Alder Cycloaddition

This compound is a Super-Dienophile . The HOMO(diene) – LUMO(dienophile) energy gap is significantly smaller for thiones than ketones.

-

Cyclohexanone: Inert to dienes under standard thermal conditions. Requires Lewis Acid activation or high pressure.

-

This compound: Reacts rapidly with dienes (e.g., cyclopentadiene, butadiene) at low temperatures or room temperature to form dihydrothiopyrans.

Kinetic Advantage: The reaction rates for thioketones in Diels-Alder cycloadditions can be

Reactivity Profile III: Tautomerism & Oligomerization

Thione-Enethiol Tautomerism

Similar to keto-enol tautomerism, thioketones can tautomerize to enethiols.

-

Ketones: Equilibrium heavily favors the Keto form (

). -

Thioketones: The Enethiol form is comparatively more stable than the enol form is for ketones, due to the lower bond energy of C=S. However, for simple alicyclic thiones like this compound, the monomeric thione is still the dominant species before it oligomerizes.

Oligomerization (Trimerization)

Unlike cyclohexanone, which requires acid catalysis to form hemiketals/ketals, this compound spontaneously trimerizes to trithiane (a 6-membered ring with 3 sulfurs and 3 sp3 carbons) at room temperature.

-

Driver: Conversion of 3 weak C=S

-bonds (~3 x 130 kcal/mol) into 3 stronger C-S

References

-

Electronic Structure of C=S Bonds

- Wiberg, K. B., & Wang, Y. (2012).

-

Synthesis via Lawesson's Reagent

- Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews.

-

Thiophilic Addition Mechanism

- Beak, P., & Worley, J. W. (1972). Thiophilic additions of organometallics to thiobenzophenones. Journal of the American Chemical Society.

-

Diels-Alder Reactivity (Super-Dienophiles)

- Fisera, L., et al. (2000). Thiocarbonyl Compounds in Cycloaddition Reactions. Current Organic Chemistry.

-

General Reactivity & Tautomerism

- Metzner, P. (1999). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. Topics in Current Chemistry.

Technical Guide: Cyclohexanethione Dimerization and Polymerization Pathways

This guide provides a comprehensive technical analysis of cyclohexanethione, focusing on its unstable nature, synthesis, and the competing pathways of dimerization, trimerization, and polymerization.

Executive Summary

This compound (

For researchers and drug developers, understanding these pathways is critical. This compound is rarely isolated as a pure monomer at room temperature; it exists in a dynamic equilibrium that heavily favors oligomerization. This guide details how to control these pathways to access specific sulfur-rich scaffolds—specifically 1,3-dithietanes (dimers), 1,3,5-trithianes (trimers), and linear polythioethers (polymers).

Fundamental Instability: The 2p-3p Mismatch

The reactivity of this compound is governed by the "Double Bond Rule."

-

Ketone (C=O): Strong

-bond due to effective 2p-2p overlap. Stable. -

Thioketone (C=S): Weak

-bond due to ineffective 2p-3p overlap. The bond is highly polarizable, making the sulfur atom nucleophilic and the carbon atom electrophilic.

This "amphiphilic" character at the C=S bond drives the molecule to trade the unstable

Synthesis and In Situ Generation

Because the monomer is transient, it is typically generated in situ.

Method A: Lawesson’s Reagent (Preferred)

This method is anhydrous and allows for cleaner kinetic control, suitable for trapping the monomer or directing it toward dimerization.

-

Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent).

-

Mechanism: Thionation via a four-membered P-S-C-O intermediate.

-

Advantages: Avoids acidic conditions that catalyze rapid trimerization.

Method B: Acid-Catalyzed Thionation (Classical)

-

Reagents:

gas + dry -

Outcome: Produces the monomer as a deep blue species at low temperature. Upon warming, it almost exclusively yields the trimer (1,3,5-trithiane derivative).

Reaction Pathways and Mechanisms[1][2][3]

Pathway 1: Dimerization (The Kinetic Trap)

Product: Dispiro[cyclohexane-1,2'-[1,3]dithietane-4',1''-cyclohexane] Mechanism: [2+2] Cycloaddition. Two thione monomers align in a head-to-tail fashion. The dimerization is often reversible photochemically or thermally.

-

Conditions: Low temperature (-20°C to 0°C), neutral solvent, absence of acid catalyst.

-

Structure: A four-membered 1,3-dithietane ring.

Pathway 2: Trimerization (The Thermodynamic Sink)

Product: Tris(spirocyclohexane)-1,3,5-trithiane

Mechanism: Stepwise cationic or radical addition.

This is the most common fate of this compound. The 6-membered

-

Conditions: Room temperature, presence of protons (

) or Lewis acids. -

Structure: A six-membered ring with three sulfur atoms and three spiro-cyclohexyl groups.

Pathway 3: Polymerization (Linear Chain Growth)

Product: Poly(this compound) / Polythioether Mechanism: Anionic or Radical Chain Polymerization. To form high molecular weight polymers, the stable cyclic trimer formation must be suppressed.

-

Initiator: Anionic initiators (e.g., n-BuLi) or specific radical initiators at cryogenic temperatures (-78°C).

-

Structure: A linear backbone of alternating quaternary carbon and sulfur atoms:

.

Pathway Visualization

The following diagram illustrates the competing pathways from the thione monomer.

Caption: Reaction landscape of this compound showing kinetic (dimer) vs. thermodynamic (trimer) outcomes.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Trimer (Standard)

Objective: Isolate the stable 1,3,5-trithiane derivative for reference or storage.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, gas inlet tube, and a drying tube (

). -

Solvent: Add Cyclohexanone (9.8 g, 0.1 mol) and Ethanol (absolute, 50 mL). Cool to -5°C using an ice/salt bath.

-

Acidification: Bubble dry HCl gas into the solution until saturation. The solution will warm slightly; maintain temp < 0°C.

-

Thionation: Bubble

gas (dried over-

Observation: The solution will turn transiently blue (monomer) before precipitating a white solid.

-

-

Workup: Filter the white precipitate. Wash with cold water (3x 50 mL) to remove acid, then cold ethanol (1x 20 mL).

-

Purification: Recrystallize from benzene or ethanol.

-

Yield: Typically 70-85%.

-

Identity: Tris(spirocyclohexane)-1,3,5-trithiane.

-

Protocol B: Anionic Polymerization (Advanced)

Objective: Generate linear poly(this compound). Note: Strict anhydrous conditions are required.

-

Monomer Generation: Generate this compound via Lawesson’s reagent in dry THF at room temperature.

-

Purification (Critical): The monomer must be distilled via "flash vacuum pyrolysis" or rapid condensation onto a cold finger (-196°C) to separate it from P-byproducts.

-

Polymerization:

-

Dissolve the blue monomer condensate in dry THF at -78°C .

-

Add initiator: n-Butyllithium (0.5 mol% relative to monomer).

-

Stir at -78°C for 4 hours. The blue color will fade to colorless/pale yellow.

-

-

Termination: Quench with Methyl Iodide (MeI) to cap the sulfur ends (forming methyl thioether end-groups).

-

Precipitation: Pour into cold methanol. Filter the white polymeric solid.

Characterization and Data Summary

Distinguishing the monomer, dimer, and trimer is primarily done via visual inspection (color) and Carbon-13 NMR.

| Feature | Monomer ( | Dimer (Dithietane) | Trimer (Trithiane) | Polymer |

| Visual | Deep Blue / Pink | Colorless Solid | Colorless Solid | White Powder |

| Stability | Transient (mins at RT) | Moderate | High (Stable) | Variable ( |

| > 210 ppm (C=S) | ~ 50-60 ppm (Quaternary) | ~ 50-60 ppm (Quaternary) | ~ 50-60 ppm | |

| UV-Vis | No visible abs.[1] | No visible abs. | No visible abs. | |

| Solubility | Soluble in organic solv. | Soluble | Poorly soluble | Solvent dependent |

Key Diagnostic: The disappearance of the deep blue color and the loss of the >200 ppm signal in

References

-

Lawesson's Reagent Protocol

-

Thioketone Oligomerization

-

Metzner, P. "Thiocarbonyl Compounds as Specific Tools for Organic Synthesis."[6] Organosulfur Chemistry I, Springer, 1999.

-

-

Polymerization Mechanisms

-

Trithiane Structure

-

PubChem Compound Summary for CID 9264, 1,3,5-Trithiane.[12] National Center for Biotechnology Information.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. mdpi.com [mdpi.com]

- 5. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 13. Facile Synthesis of Clickable, Water-soluble and Degradable Polyphosphoesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Monomeric Cyclohexanethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomeric cyclohexanethione is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its transient nature, dictated by a strong propensity for oligomerization, presents considerable challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of monomeric this compound, a critical tool for its identification and kinetic analysis. We delve into the theoretical underpinnings of its electronic transitions, detail experimental methodologies for its in-situ generation and spectroscopic measurement, and discuss the influence of its molecular environment. Furthermore, this guide contrasts the spectral features of the monomer with its more stable oligomeric forms, offering a complete picture for researchers navigating the complexities of this fascinating thioketone.

Introduction: The Elusive Monomer

This compound (C₆H₁₀S), the sulfur analog of cyclohexanone, is a prototypical aliphatic thioketone. While its synthesis is conceptually straightforward, the monomeric form is highly unstable and readily undergoes self-reaction to form a mixture of oligomers, predominantly the trimer. This inherent instability makes the isolation of pure monomeric this compound at ambient conditions a formidable task. Consequently, its study necessitates specialized techniques that allow for its generation and characterization as a transient species.

Understanding the electronic structure and spectroscopic signature of monomeric this compound is crucial for several reasons:

-

Reaction Monitoring: Real-time tracking of reactions involving this compound as an intermediate.

-

Mechanistic Elucidation: Gaining insights into the pathways of its formation and subsequent reactions.

-

Theoretical Benchmarking: Providing experimental data to validate and refine computational models of thioketones.

This guide aims to equip researchers with the fundamental knowledge and practical considerations required to successfully investigate the UV-Vis absorption spectrum of this reactive molecule.

Theoretical Framework: Electronic Transitions in Thioketones

The UV-Vis absorption spectrum of a molecule is governed by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. For thioketones like this compound, the key electronic transitions involve the non-bonding (n) electrons of the sulfur atom and the π electrons of the carbon-sulfur double bond (C=S).

The two primary electronic transitions responsible for the characteristic UV-Vis absorption of thioketones are:

-

n → π* Transition: This transition involves the excitation of a non-bonding electron from a lone pair on the sulfur atom (n orbital) to an antibonding π* orbital of the C=S group. These transitions are typically of lower energy and thus appear at longer wavelengths in the visible or near-UV region. A key characteristic of n → π* transitions is their relatively low molar absorptivity (ε).

-

π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the C=S group. These transitions are of higher energy and appear at shorter wavelengths in the UV region. They are generally characterized by a much higher molar absorptivity compared to n → π* transitions.

The energy and intensity of these transitions are sensitive to the molecular structure and the surrounding solvent environment.

Diagram of Electronic Transitions

Caption: Electronic transitions in a thioketone.

Experimental Methodologies for the Study of Monomeric this compound

Due to its transient nature, the UV-Vis spectrum of monomeric this compound is typically recorded using techniques that generate the species in situ and allow for rapid spectroscopic analysis.

Generation of Monomeric this compound

Several methods can be employed to generate monomeric this compound for spectroscopic studies:

-

Flash Vacuum Pyrolysis (FVP): This technique involves the high-temperature, low-pressure decomposition of a suitable precursor molecule.[1] The precursor is volatilized and passed through a heated tube, where it fragments to produce the desired species. The products are then rapidly condensed onto a cold surface for spectroscopic analysis. This method is effective for generating highly reactive molecules in the gas phase.[1][2]

-

Photochemical Generation: Irradiation of a precursor molecule with UV light can induce cleavage of chemical bonds, leading to the formation of the target species.[3] Transient absorption spectroscopy is often coupled with photochemical generation to study the fleeting existence of the monomer.[4]

-

Matrix Isolation: This powerful technique involves trapping the reactive species in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K).[5][6] The rigid, inert environment prevents the diffusion and subsequent reaction of the isolated molecules, allowing for detailed spectroscopic characterization.[5][6][7]

Experimental Workflow for Matrix Isolation Spectroscopy

Caption: Workflow for matrix isolation UV-Vis spectroscopy.

UV-Vis Spectroscopic Measurement

A standard UV-Vis spectrophotometer is used to record the absorption spectrum. For transient measurements, a pump-probe setup is often employed. A "pump" laser pulse initiates the formation of monomeric this compound from a precursor, and a "probe" light pulse, at a specific time delay, is passed through the sample to measure its absorption. By varying the time delay, the temporal evolution of the transient species can be monitored.[4]

The UV-Vis Absorption Spectrum of Monomeric this compound

Table 1: Expected UV-Vis Absorption Maxima for Monomeric this compound

| Electronic Transition | Expected Wavelength Range (λ_max) | Molar Absorptivity (ε) | Notes |

| n → π | 490 - 530 nm | Low | Responsible for the characteristic color (often blue or green) of thioketones. |

| π → π | 230 - 260 nm | High | A strong absorption in the UV region. |

The exact positions of these absorption bands can be influenced by the solvent used for the measurement.

Solvent Effects

The polarity of the solvent can significantly impact the energy of the electronic transitions and thus the position of the absorption maxima (λ_max).

-

n → π* Transition (Blue Shift): In polar solvents, the non-bonding electrons on the sulfur atom are stabilized through dipole-dipole interactions or hydrogen bonding. This lowers the energy of the ground state more than the excited state, leading to a larger energy gap for the n → π* transition. Consequently, the absorption maximum shifts to a shorter wavelength (a "blue shift" or hypsochromic shift).

-

π → π* Transition (Red Shift): The π* excited state is generally more polar than the π ground state. Therefore, polar solvents stabilize the excited state more than the ground state, resulting in a smaller energy gap for the π → π* transition. This leads to a shift in the absorption maximum to a longer wavelength (a "red shift" or bathochromic shift).

Oligomerization and its Spectroscopic Consequences

The high reactivity of monomeric this compound leads to rapid oligomerization, primarily forming a stable trimer. This process has a profound effect on the UV-Vis spectrum.

The Trimerization Process

The monomer readily undergoes a [4+2] cycloaddition with another monomer to form a dimer, which can then react with a third monomer to yield the trimer. This process is often catalyzed by trace amounts of acid or base.

Diagram of this compound Oligomerization

Caption: Simplified oligomerization pathway of this compound.

UV-Vis Spectrum of this compound Oligomers

The oligomerization of this compound results in the loss of the C=S chromophore. The resulting oligomers are saturated thioethers and do not possess the n → π* and π → π* transitions characteristic of the monomer. Consequently, the oligomers are colorless and do not exhibit significant absorption in the visible or near-UV regions.

The disappearance of the characteristic absorption bands of the monomer serves as a clear indicator of its conversion to the oligomeric forms. This spectral change can be used to monitor the kinetics of the oligomerization reaction.

Conclusion

The study of the UV-Vis absorption spectrum of monomeric this compound provides a fascinating case study in the characterization of reactive intermediates. Despite the challenges posed by its inherent instability, a combination of in-situ generation techniques, such as flash vacuum pyrolysis and photochemical methods, coupled with sensitive spectroscopic detection, allows for the elucidation of its key electronic transitions. The characteristic n → π* and π → π* absorptions serve as a definitive fingerprint for the monomer, and their disappearance provides a powerful tool for monitoring its rapid oligomerization. For researchers in organic synthesis, physical organic chemistry, and drug development, a thorough understanding of these spectroscopic properties is indispensable for harnessing the synthetic potential and unraveling the reaction mechanisms of this and other transient thioketones.

References

-

Mukhopadhyay, A., Mukherjee, M., Ghosh, A. K., & Chakraborty, T. (2011). UV Photolysis of α-Cyclohexanedione in the Gas Phase. The Journal of Physical Chemistry A, 115(26), 7494–7502. [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

ResearchGate. (n.d.). (A) UV–Vis transient absorption spectra recorded for TC solution in...[Link]

-

Wikipedia. (2023, November 28). Matrix isolation. [Link]

-

PubMed. (2011, July 7). UV photolysis of α-cyclohexanedione in the gas phase. [Link]

-

ResearchGate. (n.d.). Mechanistic studies a, UV/Vis spectroscopy shows that thioxanthone...[Link]

-

ResearchGate. (2019, February). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

Wikipedia. (2023, October 19). Flash vacuum pyrolysis. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of oligomers (a) O1 (b) O2 (c) O3 (d) O4 (e)...[Link]

-

PMC. (2021, June 16). Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]

-

Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications. [Link]

-

PubMed. (2023, June 15). DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC. [Link]

-

PMC. (2022, January 13). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. [Link]

-

Freie Universität Berlin. (n.d.). Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group. [Link]

-

PMC. (2024, February 14). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. [Link]

-

PubMed. (2008, November 1). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. [Link]

-

PMC. (2021, June 16). Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]

-

ResearchGate. (2017, January 10). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

ResearchGate. (n.d.). UV Photolysis of α-Cyclohexanedione in the Gas Phase. [Link]

-

University of Wisconsin-River Falls. (n.d.). EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES. [Link]

-

Ruhr-Universität Bochum. (2010, October 25). Matrix isolation - Organic Chemistry 2. [Link]

-

MDPI. (2021, November 26). Optical Spectra of Oligofurans: A Theoretical Approach to the Transition Energies, Reorganization Energies, and the Vibronic Activity. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of water-soluble β-cyclodextrin polymers via thiol-maleimide 'click' chemistry. [Link]

-

Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

MDPI. (2022, March 27). Cyclohexane Vibronic States: A Combined VUV Spectroscopy and Theoretical Study. [Link]

-

Chemical Society Reviews (RSC Publishing). (2007, May 9). Integrated computational strategies for UV/vis spectra of large molecules in solution. [Link]

-

PubMed. (2010, October 7). First synthetic entry to the trimer stage of 5,6-dihydroxyindole polymerization: ortho-alkynylaniline-based access to the missing 2,7':2',7''-triindole. [Link]

-

ACS Publications. (2021, January 29). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains. [Link]

-

RJPT. (2017, December 24). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. [Link]

-

RJPT. (2018, October 12). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. [Link]

-

ResearchGate. (n.d.). UV Photolysis of alpha-Cyclohexanedione in the Gas Phase. [Link]

-

MDPI. (2022, January 13). Matrix Isolation FTIR and Theoretical Study of Weakly Bound Complexes of Isocyanic Acid with Nitrogen. [Link]

Sources

- 1. Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. UV Photolysis of α-Cyclohexanedione in the Gas Phase / The Journal of Physical Chemistry A, 2011 [sci-hub.jp]

- 4. researchgate.net [researchgate.net]

- 5. Matrix isolation - Wikipedia [en.wikipedia.org]

- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

Methodological & Application

Application Note & Protocol: Facile In Situ Generation of Cyclohexanethione for Synthetic Applications

Abstract

Cyclohexanethione is a valuable, yet notoriously unstable, thioketone intermediate in organic synthesis. Its high reactivity, which makes it a potent dienophile and a precursor to various sulfur-containing heterocycles, also leads to rapid oligomerization and decomposition under ambient conditions. Direct isolation and storage are therefore impractical for most synthetic applications. This guide provides a comprehensive protocol for the efficient in situ generation of this compound from cyclohexanone using Lawesson's reagent. We will detail a robust, field-proven methodology that pairs the generation of this transient species with an immediate trapping reaction, specifically a [4+2] Diels-Alder cycloaddition. This approach circumvents the challenges of handling the unstable thioketone, allowing for its effective utilization in constructing more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable method to incorporate this reactive intermediate into their synthetic strategies.

Introduction and Scientific Rationale

The thionation of ketones to their corresponding thioketones is a fundamental transformation in organosulfur chemistry. Thioketones are significantly more reactive than their carbonyl counterparts, a property that stems from the larger size and greater polarizability of the sulfur atom, which results in a weaker and more reactive C=S double bond. This compound, as a representative aliphatic thioketone, exemplifies this heightened reactivity. While this makes it a desirable intermediate, its propensity to dimerize or polymerize presents a significant synthetic hurdle.

The strategy of in situ generation, wherein a reactive species is formed and immediately consumed in a subsequent reaction within the same pot, is the most effective solution to this problem. By carefully selecting the reaction conditions and introducing a suitable "trapping" agent, the transient this compound can be efficiently converted into a stable product before it has the opportunity to decompose.

This protocol will focus on the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) for the thionation of cyclohexanone. Lawesson's reagent is a mild and highly effective thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides.[1][2][3] Its mechanism involves an equilibrium with a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the carbonyl group, followed by a retro-cycloaddition to yield the thioketone and a stable phosphorus-oxygen byproduct.[2][3]

For the trapping of the in situ generated this compound, we will employ a Diels-Alder reaction . This powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile (in this case, the C=S bond of this compound) is an ideal choice due to its high efficiency and stereospecificity in forming six-membered rings.[4][5][6][7]

Reaction Mechanism and Workflow

Thionation Mechanism with Lawesson's Reagent

The thionation of cyclohexanone with Lawesson's reagent (LR) proceeds through a well-established mechanism. In solution, LR is in equilibrium with its monomeric form, a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of cyclohexanone to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a manner analogous to the Wittig reaction, driven by the formation of a thermodynamically stable P=O bond, to yield the desired this compound and a phosphorus-containing byproduct.[2][3]

In Situ Generation and Trapping Workflow

The overall experimental strategy involves the slow addition of Lawesson's reagent to a solution containing both the cyclohexanone precursor and a trapping agent, in this case, a conjugated diene. This ensures that the concentration of free this compound remains low throughout the reaction, minimizing self-reaction and maximizing the yield of the desired trapped product.

Caption: Experimental workflow for the in situ generation and trapping of this compound.

Detailed Experimental Protocol

Objective: To synthesize a stable Diels-Alder adduct by generating this compound in situ from cyclohexanone and trapping it with 2,3-dimethyl-1,3-butadiene.

Materials and Equipment

-

Chemicals:

-

Cyclohexanone (≥99%)

-

Lawesson's Reagent (≥97%)

-

2,3-Dimethyl-1,3-butadiene (≥98%)

-

Anhydrous Toluene

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade for chromatography)

-

-

Equipment:

-

Round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas (N₂ or Ar).

-

To the flask, add cyclohexanone (1.0 eq., e.g., 5.0 mmol, 0.49 g).

-

Add 2,3-dimethyl-1,3-butadiene (2.0 eq., e.g., 10.0 mmol, 0.82 g).

-

Add anhydrous toluene (e.g., 25 mL) via syringe.

-

-

Thionation and Trapping:

-

To the stirred solution, add Lawesson's reagent (0.5 eq., e.g., 2.5 mmol, 1.01 g) in one portion. Note: While some protocols advocate for portion-wise addition, for this specific trapping experiment, a single addition is often sufficient.

-

Heat the reaction mixture to 80-90 °C using a pre-heated oil bath.

-

Maintain stirring at this temperature and monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting cyclohexanone should be consumed over time, and a new, less polar spot corresponding to the Diels-Alder adduct should appear. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (e.g., 50 mL) to quench any unreacted Lawesson's reagent and acidic byproducts. Caution: Some effervescence may occur.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to isolate the pure Diels-Alder adduct.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a colorless oil or a white solid.

-

Characterization

The structure of the purified Diels-Alder adduct should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Critical Parameters and Troubleshooting

The success of this protocol relies on careful control of several key parameters. The following table summarizes these variables and provides guidance for optimization.

| Parameter | Recommended Value/Range | Rationale & Notes |

| Stoichiometry (Lawesson's Reagent) | 0.5 equivalents | Using 0.5 equivalents of Lawesson's reagent (a dimer) provides one equivalent of the active thionating species. Excess reagent can complicate purification. |

| Stoichiometry (Diene) | 1.5 - 2.0 equivalents | An excess of the diene ensures efficient trapping of the transient this compound, maximizing the yield of the desired adduct. |

| Solvent | Anhydrous Toluene or Xylene | A non-polar, high-boiling solvent is required. The solvent must be anhydrous as Lawesson's reagent is moisture-sensitive.[8] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the thionation reaction. The optimal temperature may vary depending on the specific diene used. |

| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by TLC to determine the point of completion and avoid potential side reactions from prolonged heating. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Lawesson's reagent due to moisture. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored Lawesson's reagent. Ensure all glassware is dry and the solvent is anhydrous. 2. Increase the reaction temperature to 110 °C (refluxing toluene). 3. Continue heating and monitor by TLC until the starting material is consumed. |

| Formation of Multiple Products | 1. Dimerization/trimerization of this compound. 2. Side reactions of Lawesson's reagent. | 1. Ensure a sufficient excess of the diene is present. Consider slower, portion-wise addition of Lawesson's reagent. 2. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure the work-up with sodium bicarbonate is thorough. |

| Difficult Purification | Phosphorus-containing byproducts co-eluting with the product. | A thorough aqueous work-up is critical. If problems persist, a second wash with a dilute NaOH solution followed by water can help remove these impurities before chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the in situ generation and trapping of this compound. By employing Lawesson's reagent for the thionation of cyclohexanone in the presence of a diene, the inherent instability of the thioketone intermediate is effectively managed, allowing for the efficient synthesis of stable Diels-Alder adducts. This methodology serves as a valuable tool for synthetic chemists, enabling access to complex sulfur-containing scaffolds for applications in medicinal chemistry and materials science.

References

-

Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 2002, 67(18), 6461-6473. [Link]

-

Bergman, J., et al. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 2011, 76(6), 1546-1553. [Link]

-

Chem-Impex. Lawesson's Reagent. [Link]

-

PubMed. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. [Link]

-

Kaushik, M. P., et al. A New, Efficient and Simple Method for the Thionation of Ketones to Thioketones Using P4S10/Al2O3. Journal of Heterocyclic Chemistry, 2011, 48(4), 971-974. [Link]

-

Rovetto, L. J., et al. A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. The Journal of Organic Chemistry, 2016, 81(15), 6445-6452. [Link]

-

Wikipedia. Lawesson's reagent. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

El-Sayed, A. M. Utility of cyclohexanethiols in organic synthesis. ARKIVOC, 2010, (i), 83-110. [Link]

-

Taylor & Francis Online. Diels-Alder reaction – Knowledge and References. [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Scribd. Diels-Alder Reaction-For the preparation of cyclohexene. [Link]

- Google Patents.

-

PubMed. Photochemical Ring Contraction of 5,5-Dialkylcyclopent-2-enones and in situ Trapping by Primary Amines. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. [Link]

- Google Patents. Method for the Production of Cyclohexanone.

-

Scribd. Synthesis of 1,3-Cyclohexanedione Derivatives. [Link]

-

ResearchGate. Stereoselective Intramolecular [2+2] Trapping of 1,2‐Cyclohexadienes: a Route to Rigid, Angularly Fused Tricyclic Scaffolds. [Link]

-

Royal Society of Chemistry. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. [Link]

-

PubMed Central. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexanones. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 8. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Cyclohexanethione using Lawesson's Reagent

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Thioketones and the Role of Lawesson's Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of sulfur-containing functional groups can profoundly influence the biological activity and physicochemical properties of a molecule. The replacement of a carbonyl oxygen with a sulfur atom to form a thiocarbonyl group, a transformation known as thionation, gives rise to compounds with altered steric and electronic properties.[1] Cyclohexanethione, a simple yet versatile cyclic thioketone, serves as a valuable building block in the synthesis of various sulfur-containing heterocycles and other complex organic molecules.

For decades, Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has been a cornerstone for the efficient thionation of a wide array of carbonyl compounds, including ketones, amides, and esters.[1][2][3] Its popularity stems from its relatively mild reaction conditions and high efficacy in achieving the desired oxygen-to-sulfur exchange.[3] This application note provides a detailed and practical guide to the synthesis of this compound from cyclohexanone, leveraging the power of Lawesson's reagent. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive, step-by-step protocol, and discuss crucial aspects of purification and characterization.

Mechanistic Insights: The Thionation Pathway

The thionation of a carbonyl compound with Lawesson's reagent is a well-studied process that proceeds through a mechanism analogous to the Wittig reaction.[4][5] The reaction is generally understood to occur in the following key stages:

-

Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent (a dimer) exists in equilibrium with its reactive monomeric form, a dithiophosphine ylide. This dissociation is often facilitated by heating.

-

[2+2] Cycloaddition: The electrophilic carbon of the carbonyl group in cyclohexanone is attacked by the nucleophilic sulfur of the dithiophosphine ylide. This results in a concerted [2+2] cycloaddition to form a transient four-membered oxathiaphosphetane intermediate.

-

Cycloreversion: This intermediate is unstable and undergoes a cycloreversion process. The driving force for this step is the formation of a thermodynamically stable phosphorus-oxygen double bond in the by-product, an oxothiophosphine. This fragmentation yields the desired this compound.

Computational studies have suggested that the cycloreversion step is typically the rate-determining step of the reaction.[4]

Visualizing the Reaction Mechanism

Caption: Mechanism of cyclohexanone thionation with Lawesson's reagent.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound from cyclohexanone using Lawesson's reagent.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Cyclohexanone | Reagent grade, freshly distilled recommended |

| Lawesson's Reagent | 97% or higher |

| Toluene | Anhydrous |

| Round-bottom flask | Appropriate size, oven-dried |

| Reflux condenser | Oven-dried |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Inert atmosphere setup | Nitrogen or Argon gas |

| Thin Layer Chromatography (TLC) | Silica gel plates |

| Rotary evaporator | |

| Flash chromatography system | Silica gel |

| Petroleum ether | HPLC grade |

| Dichloromethane | HPLC grade |

Step-by-Step Procedure

-

Reaction Setup:

-

In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon gas.

-

To the flask, add cyclohexanone (10.0 g, 102 mmol, 1.0 equiv.).

-

Add 100 mL of anhydrous toluene to dissolve the cyclohexanone.

-

-

Addition of Lawesson's Reagent:

-

Carefully add Lawesson's reagent (22.6 g, 56 mmol, 0.55 equiv.) to the stirred solution of cyclohexanone in toluene. Note: Lawesson's reagent is a solid and should be handled with care in a fume hood due to its unpleasant odor.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and dichloromethane as the eluent. The disappearance of the cyclohexanone spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be a yellowish, oily residue.

-

-

Purification:

-

The crude product is best purified by flash column chromatography.

-

Prepare a silica gel column using petroleum ether as the mobile phase.

-

Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of petroleum ether and dichloromethane (e.g., starting with 100% petroleum ether and gradually increasing the polarity with dichloromethane).[1][2] The desired product, this compound, is typically a colored compound and can be visually tracked.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield pure this compound as a reddish-pink oil.

-

Safety Precautions

-

Lawesson's Reagent: This reagent is known for its strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. It is also moisture-sensitive. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.

-

Solvents: Toluene, petroleum ether, and dichloromethane are flammable and volatile organic solvents. Handle them in a fume hood away from ignition sources.

-

General: As with any chemical synthesis, a thorough risk assessment should be conducted before starting the experiment.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methylene protons of the cyclohexane ring. The protons alpha to the thiocarbonyl group will be deshielded compared to the other ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most downfield signal will correspond to the thiocarbonyl carbon, typically appearing in the range of 200-220 ppm.

-

IR (Infrared) Spectroscopy: A strong absorption band in the region of 1250-1020 cm⁻¹ is characteristic of the C=S stretching vibration. The absence of a strong C=O stretching band (around 1715 cm⁻¹) from the starting material is a key indicator of a successful reaction.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₀S).

Conclusion

The thionation of cyclohexanone using Lawesson's reagent is a reliable and efficient method for the synthesis of this compound. Understanding the underlying mechanism allows for the rational optimization of reaction conditions. The detailed protocol provided in these application notes, coupled with the necessary safety precautions and characterization guidelines, offers a robust framework for researchers and scientists in both academic and industrial settings to successfully synthesize this valuable thioketone intermediate. The versatility of this compound as a synthetic precursor underscores the importance of mastering its preparation for the advancement of organic synthesis and drug discovery programs.

References

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (2021, November 27). Retrieved from [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Molecules, 26(22), 6937. Retrieved from [Link]

-

1,4-Cyclohexanedione. - Organic Syntheses Procedure. Retrieved from [Link]

-

1,2-cyclohexanedione dioxime - Organic Syntheses Procedure. Retrieved from [Link]

-

Lawesson's Reagent - Organic Chemistry Portal. Retrieved from [Link]

- Process for purification of cyclohexane - Google Patents. (1953, May 5).

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025, June 16). Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. Retrieved from [Link]

- Cyclohexanone distillation process - Google Patents. (1981, December 22).

-

Distillation CHEM2050 - YouTube. (2009, October 1). Retrieved from [Link]

-

Organic Syntheses Procedure. Retrieved from [Link]

-

1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem. Retrieved from [Link]

-

Chem 267. Cyclohexene. (revised 7/10). Retrieved from [Link]

-

Cyclohexanone at BMRB. Retrieved from [Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. (2019). RSC Advances, 9, 1345-1358. Retrieved from [Link]

-

Use of Lawesson's Reagent in Organic Syntheses. (2007). Chemical Reviews, 107(1), 133-181. Retrieved from [Link]

-

Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016, July 26). The Journal of Organic Chemistry, 81(16), 7049-7058. Retrieved from [Link]

-

Cyclohexane/cyclohexene separation by extractive distillation with cyano-based ionic liquids. (2019). Fluid Phase Equilibria, 494, 1-8. Retrieved from [Link]

-

¹H NMR spectra of methyl ester 1 b, cyclohexanediol derivative 5, and porphyrin-cellulose 2. Retrieved from [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. (2017, July 7). Retrieved from [Link]

-

Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. Retrieved from [Link]

-

5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Notes and Protocols for the Hetero-Diels-Alder Reaction of Cyclohexanethione with Cyclopentadiene

Introduction and Significance

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Nobel Prize-winning Diels-Alder cycloaddition, enabling the synthesis of six-membered heterocyclic rings.[1] This reaction class has profound implications in synthetic organic chemistry and drug development, offering an efficient route to complex molecular architectures.[2] This guide provides an in-depth exploration of the HDA reaction between cyclohexanethione, a representative aliphatic thioketone, and cyclopentadiene, a highly reactive diene.[1]

The resulting thia-norbornene scaffold is of significant interest due to its unique stereochemical properties and potential as a versatile intermediate for further functionalization. The introduction of a sulfur atom into the bicyclic system opens avenues for the synthesis of novel sulfur-containing compounds, which are prevalent in many biologically active molecules and materials.[3][4] This document will detail the mechanistic underpinnings, provide validated experimental protocols for the synthesis of the reactants and the final adduct, and present expected analytical data for researchers in organic synthesis and medicinal chemistry.

Mechanistic Overview: A Concerted [4+2] Cycloaddition

The Hetero-Diels-Alder reaction between this compound and cyclopentadiene proceeds via a concerted [4+2] cycloaddition mechanism. In this reaction, the C=S double bond of this compound acts as the dienophile (a 2π-electron system), and the conjugated diene system of cyclopentadiene provides the 4π-electron component.

The frontier molecular orbitals (FMO) govern the reactivity. Typically, the reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Thioketones, like this compound, are effective dienophiles due to the lower energy of the C=S π* orbital compared to the C=O π* orbital, making them more reactive in many cases.[5]

Figure 1: General workflow of the Hetero-Diels-Alder reaction between this compound and cyclopentadiene.

Stereoselectivity: The Endo Rule

A critical aspect of the Diels-Alder reaction with cyclic dienes is its stereoselectivity, often governed by the "endo rule".[6][7] This rule predicts that the dienophile will approach the diene from the "inside" face, leading to the endo product as the major kinetic isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile and the developing π-bond in the diene at the transition state.[6] Although the exo isomer is often thermodynamically more stable due to reduced steric hindrance, the endo product typically forms faster under kinetic control (i.e., at lower temperatures).[7]

Figure 2: Energy profile illustrating the kinetic preference for the endo product in the Diels-Alder reaction.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part 1: Synthesis of this compound

This compound is a reactive thioketone and is typically prepared immediately before use. A common and effective method for its synthesis is the thionation of cyclohexanone using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[8]

Materials:

-

Cyclohexanone

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in anhydrous toluene (5-10 mL per gram of cyclohexanone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a colored oil or solid. Due to its potential for oligomerization, it is best to use the freshly prepared this compound immediately in the subsequent step.

Part 2: Preparation of Cyclopentadiene

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[1] Therefore, monomeric cyclopentadiene must be freshly prepared by a retro-Diels-Alder reaction ("cracking") of dicyclopentadiene.

Materials:

-

Dicyclopentadiene

-

Fractional distillation apparatus

Procedure:

-

Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath.

-

Gently heat the dicyclopentadiene to initiate the retro-Diels-Alder reaction.

-

Monomeric cyclopentadiene (b.p. ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene and keep it cold. It should be used promptly.

Part 3: Hetero-Diels-Alder Reaction

Materials:

-

Freshly prepared this compound

-

Freshly prepared cyclopentadiene

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled cyclopentadiene (1.2-1.5 eq) in the same anhydrous solvent to the this compound solution with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

-

Quench the reaction with a small amount of water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude adduct by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The endo and exo isomers may be separable by careful chromatography.

Characterization of the Adduct

The expected product is a spiro-thia-norbornene derivative. The major product, under kinetic control, is anticipated to be the endo isomer.

| Technique | Expected Observations |

| ¹H NMR | Olefinic protons of the norbornene moiety are expected in the range of δ 6.0-6.5 ppm. Bridgehead protons will appear as distinct multiplets. The protons of the cyclohexane ring will appear in the aliphatic region. Key diagnostic signals will be the coupling constants and through-space correlations (NOESY) to distinguish between the endo and exo isomers.[9] |

| ¹³C NMR | The spectrum will show characteristic signals for the spiro carbon, the olefinic carbons of the norbornene, and the aliphatic carbons of both ring systems. |

| IR Spectroscopy | A characteristic C=C stretching frequency for the norbornene double bond will be observed around 1570-1640 cm⁻¹. The absence of a strong C=S absorption (typically around 1050-1250 cm⁻¹) from the starting material is indicative of a successful reaction. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the adduct (C₁₁H₁₆S) should be observed. |

Applications and Future Directions

The thia-norbornene adduct synthesized through this Hetero-Diels-Alder reaction serves as a valuable building block for more complex molecules. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, altering the electronic and steric properties of the molecule. The double bond can undergo various transformations, including epoxidation, dihydroxylation, and hydrogenation.

These functionalized thia-bicyclic compounds have potential applications in:

-

Drug Discovery: As scaffolds for the synthesis of novel therapeutic agents. The rigid bicyclic structure can be used to control the spatial orientation of appended functional groups.[2]

-

Materials Science: The norbornene moiety can be a monomer in Ring-Opening Metathesis Polymerization (ROMP), leading to sulfur-containing polymers with unique properties.[3]

-

Ligand Synthesis: The sulfur atom can act as a coordination site for metal catalysts, enabling the development of new chiral ligands for asymmetric catalysis.

References

- Fairbanks, B. D., et al. (2009). A versatile synthetic platform for fabricating designer hydrogels.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.

-

Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]

- Laszlo, P., & Schleyer, P. von R. (1964). Analysis of the Nuclear, Magnetic Resonance Spectra of Norbornene Derivatives. Journal of the American Chemical Society, 86(6), 1171–1179.

- Mlostoń, G., et al. (2021). Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. Molecules, 26(9), 2533.

- Raines, R. T., & Kotha, S. (2021). Click Chemistry with Cyclopentadiene. Chemical Reviews, 121(11), 6777-6800.

-

Chemistry Steps. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction [Video]. YouTube. [Link]

- Nicolaou, K. C., et al. (2002). The Diels–Alder Reaction in Total Synthesis.

- Ozturk, T., et al. (2007). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 4(4), 315-333.

- Thiemann, T., & Sa e Melo, M. L. (2001). Product Class 6: Thioketones. In Science of Synthesis. Thieme.

Sources

- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]